molecular formula C13H12BrNO3 B12927060 Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12927060
M. Wt: 310.14 g/mol
InChI Key: OMHLANBNVUZCAB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-formyl-7-methylindole, followed by esterification with ethyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can also engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the formyl and ethyl ester groups provide sites for oxidation, reduction, and hydrolysis reactions .

Biological Activity

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore its chemical properties, biological interactions, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C12H10BrNO3C_{12}H_{10}BrNO_3 and a molecular weight of 296.12 g/mol. Its structure includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core, which enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl group allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity to specific molecular targets .

Interaction Profile

  • Hydrogen Bonding : The compound can engage in hydrogen bonding with amino acid residues in proteins.
  • π–π Stacking : It may also exhibit π–π stacking interactions with aromatic residues, improving binding affinity and selectivity towards specific targets .

Antiviral Activity

Research indicates that derivatives of indole compounds, including this compound, show promise as inhibitors of HIV-1 integrase. Binding mode analyses have demonstrated that structural modifications can significantly enhance inhibitory effects against this target. For instance, derivatives with optimized side chains exhibited IC50 values as low as 0.13 μM .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies on similar indole derivatives have shown moderate to good activity against various Gram-positive and Gram-negative bacterial strains. Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

Study on HIV Integrase Inhibition

A study focused on the inhibition of HIV integrase by indole derivatives demonstrated that structural optimizations at C2 and C3 positions significantly improved binding interactions with the enzyme's active site. The introduction of long branches at these positions enhanced hydrophobic interactions, leading to increased inhibitory effects .

Antimicrobial Screening

In another study examining the antimicrobial activity of monomeric alkaloids, compounds structurally related to this compound exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved antimicrobial efficacy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and formyl groups; unique reactivityPotential HIV integrase inhibitor; antimicrobial properties
Ethyl 3-formyl-1H-indole-2-carboxylateLacks bromine; different reactivityLimited antiviral activity
4-Bromo-3-formyl-1H-indole-2-carboxylateSimilar structure but without ethyl ester groupModerate antimicrobial activity

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3

InChI Key

OMHLANBNVUZCAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O

Origin of Product

United States

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